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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Application Note: Introduction to DBPR108
DBPR108 (also known as Prusogliptin) is a novel, potent, and selective oral dipeptidyl

peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM)[1]

[2][3]. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is

responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1

(GLP-1)[2]. By inhibiting DPP-4, DBPR108 increases the levels of active GLP-1, which in turn

enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses

glucagon release from α-cells[1][2][4]. This dual action helps to lower blood glucose levels.

Preclinical studies in animal models have demonstrated significant antihyperglycemic effects,

and clinical trials have confirmed its efficacy and safety in patients with T2DM[1][5]. These

notes provide a comprehensive guide for designing and executing preclinical studies to

evaluate the efficacy and mechanism of DBPR108 in established diabetic rodent models.

Mechanism of Action: DPP-4 Inhibition Pathway
DBPR108 exerts its glucose-lowering effects by modulating the incretin system. Following food

intake, GLP-1 is released from the gut and stimulates insulin secretion. DPP-4 rapidly

inactivates GLP-1. DBPR108 inhibits DPP-4, thereby prolonging the action of GLP-1, leading

to improved glycemic control.
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Start:
Healthy Rodents

(e.g., Wistar Rats or
C57BL/6J Mice)

Acclimatization
(1 week)

High-Fat Diet (HFD)
(e.g., 60% kcal from fat)

for 4 weeks

Low-Dose STZ IP Injection
(e.g., 30-50 mg/kg)

Induce Insulin Resistance

Prepare STZ in
Citrate Buffer (pH 4.5)

Immediately before use

Confirm Diabetes:
Measure Fasting Blood Glucose

(FBG) after 72h

Induce β-cell dysfunction
Hyperglycemia Check:

FBG > 13.9 mmol/L
(or 250 mg/dL)

Diabetic Model Ready
for DBPR108 Study

Successful Induction
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Preparation

Glucose Challenge & Sampling

Analysis

1. Fast Animals Overnight
(12-16 hours)

2. Administer DBPR108 or Vehicle
(Oral Gavage)

3. Collect Baseline Blood Sample
(t=0 min)

Wait 30-60 min

4. Administer Glucose Bolus
(2 g/kg, Oral Gavage)

5. Collect Blood Samples at
15, 30, 60, 90, 120 min

6. Measure Blood Glucose
for all time points

7. Plot Glucose vs. Time and
Calculate Area Under the Curve (AUC)

Euthanize Animal
& Excise Pancreas

Fix in 10% Neutral
Buffered Formalin

(24 hours)

Dehydrate (Ethanol series)
Clear (Xylene)

Embed in Paraffin

Section Tissue
(4-5 μm thickness)
Mount on Slides

Stain Sections:
- H&E (Morphology)
- IHC (e.g., Insulin)

Microscopic Examination
& Image Acquisition

Analyze Islet Size,
β-cell area,

& signs of injury
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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